molecular formula C31H30N4O4S B2913941 N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 933195-30-3

N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2913941
CAS No.: 933195-30-3
M. Wt: 554.67
InChI Key: AIMBMTGLVFWTLR-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a bicyclic heterocycle substituted with a 4-ethylphenyl group at position 3, a methyl group at position 5, and a phenyl group at position 5. The acetamide group is attached to a 3,4-dimethoxyphenyl ring, which may enhance solubility and modulate receptor interactions. Pyrrolo[3,2-d]pyrimidines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties, depending on substituent patterns .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O4S/c1-5-20-11-14-23(15-12-20)35-30(37)29-28(24(18-34(29)2)21-9-7-6-8-10-21)33-31(35)40-19-27(36)32-22-13-16-25(38-3)26(17-22)39-4/h6-18H,5,19H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMBMTGLVFWTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidine Analogs (): Compounds like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83) exhibit a pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine. Substitutions like fluorine and chromenone moieties in Example 83 confer distinct electronic and steric effects, possibly improving target selectivity .

Pyrimido[5,4-b]indole Analogs ():
The compound N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide shares a sulfanyl-acetamide group but replaces the pyrrolo core with a pyrimidoindole system. The indole fusion increases aromatic surface area, which may enhance hydrophobic interactions but reduce solubility. The ethoxyphenyl substituent (vs. ethylphenyl in the target compound) introduces differing steric and electronic profiles .

Substituent Effects

Pyrrolo[3,2-d]pyrimidine Derivatives (): The compound Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate shares the pyrrolo[3,2-d]pyrimidine core but differs in substituents:

  • 4-Chlorophenyl at position 3 (vs. 4-ethylphenyl in the target): Chlorine’s electron-withdrawing effect may reduce electron density at the core, affecting binding to redox-sensitive targets.
  • Dipentylamino group: Introduces high lipophilicity, likely improving membrane permeability but increasing metabolic vulnerability.
  • Ethyl ester at position 7 : Enhances solubility but may limit intracellular retention compared to the phenyl group in the target compound .

Triazole-Based Analogs ():
Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () and N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide () feature triazole cores. The triazole’s smaller size and higher polarity may reduce off-target binding compared to pyrrolopyrimidines. Fluorinated substituents (e.g., difluorophenyl) in these analogs improve metabolic stability and bioavailability .

Functional Group Comparisons

Sulfanyl-Acetamide Linkage: All analogs retain the sulfanyl-acetamide group, critical for hydrogen bonding and sulfur-mediated interactions (e.g., with cysteine residues). The 3,4-dimethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and target affinity.

4-Oxo Group :
The 4-oxo moiety in the target compound and analogs (e.g., ) is essential for hydrogen bonding with kinases or enzymes. Its presence in pyrrolo/pyrazolo cores stabilizes tautomeric forms, influencing binding conformations .

Research Implications

  • The target compound’s 4-ethylphenyl and 3,4-dimethoxyphenyl groups offer a balance of lipophilicity and solubility, advantageous for oral bioavailability.
  • Pyrazolo cores () may exhibit superior DNA-targeting activity, whereas pyrrolo cores () are better suited for kinase inhibition.
  • Fluorinated analogs () highlight the importance of halogenation in optimizing pharmacokinetics .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A belongs to a class of compounds characterized by a pyrrolo[3,2-d]pyrimidine scaffold. The presence of the 3,4-dimethoxyphenyl group and the sulfanyl moiety contribute to its unique properties.

  • Inhibition of Enzymatic Activity :
    • Preliminary studies indicate that Compound A may exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against cholinesterases, which are critical in neurotransmission and have implications in neurodegenerative diseases .
  • Antioxidant Properties :
    • The antioxidant potential of similar pyrrolo[3,2-d]pyrimidine derivatives has been documented, suggesting that Compound A may also possess the ability to scavenge free radicals and reduce oxidative stress .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example:

  • Case Study 1 : A derivative similar to Compound A was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM .

Antiviral Activity

Compounds with structural similarities to Compound A have demonstrated antiviral properties against several viruses:

  • Case Study 2 : In vitro testing revealed that certain pyrrolo derivatives could inhibit HSV replication in Vero cells with an IC50 value as low as 6.0 µg/100 µl .

Data Tables

Biological ActivityReferenceIC50 Values
Cholinesterase Inhibition 10.4 - 24.3 µM
Anticancer Activity 10 - 20 µM
Antiviral Activity (HSV) 6.0 µg/100 µl

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